molecular formula C12H18BrN3O2 B3048326 (R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1639881-14-3

(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B3048326
CAS No.: 1639881-14-3
M. Wt: 316.19
InChI Key: KYKJZWMKFYFGHC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated pyrazolo[1,5-a]pyrazine derivative with a tert-butyl carbamate group at position 5 and a methyl substituent at position 4. Its molecular formula is C₁₁H₁₆BrN₃O₂, with a molecular weight of 302.17 g/mol . The stereochemistry at position 6 (R-configuration) and the bromine atom at position 3 make it a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or allosteric modulators . The tert-butyl group enhances stability during synthetic steps, while the bromine enables further functionalization via cross-coupling reactions .

Properties

IUPAC Name

tert-butyl (6R)-3-bromo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKJZWMKFYFGHC-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=C(C=N2)Br)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C(=C(C=N2)Br)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120085
Record name 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639881-14-3
Record name 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1639881-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for various pharmacological properties. Its molecular formula is C12H18BrN3O2C_{12}H_{18}BrN_3O_2 and it has a molecular weight of approximately 316.19 g/mol.

  • CAS Number : 1639881-14-3
  • Molecular Weight : 316.19 g/mol
  • Purity : Typically around 97%
  • IUPAC Name : tert-butyl (6R)-3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate

Anticancer Properties

Recent studies have highlighted the anticancer potential of (R)-tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate. It has been shown to exhibit significant inhibitory activity against various cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the proliferation of human tumor cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The IC50 values for these cell lines are reported to be in the low micromolar range, indicating potent antiproliferative effects.

Cell Line IC50 (µM)
HeLa0.55
HCT1160.87
A3751.46

The mechanism by which (R)-tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. Notably, it has been identified as a potent inhibitor of the VEGFR-2 kinase, which plays a crucial role in angiogenesis.

Other Biological Activities

In addition to its anticancer properties, this compound may also exhibit other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of compounds related to the pyrazolo[1,5-a]pyrazine scaffold. For instance:

  • Study on Antitumor Activity : A study published in a peer-reviewed journal reported that derivatives of pyrazolo[1,5-a]pyrazines showed promising antitumor activity in xenograft models. The study highlighted how (R)-tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate could significantly reduce tumor growth rates in animal models when administered orally.
  • Structure-Activity Relationship Analysis : Another research article analyzed various derivatives of this compound to determine how modifications affected biological activity. The findings indicated that the bromine substitution at the 3-position was critical for enhancing potency against specific cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Properties/Applications References
(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 6-methyl, 3-bromo, R-configuration 302.17 1196154-25-2 Intermediate for kinase inhibitors; enhanced steric hindrance from methyl group
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate No methyl at position 6 302.17 1196154-25-2 Base structure for derivatization; lower lipophilicity vs. methylated analog
tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Bromine at position 2 302.17 1250998-21-0 Altered reactivity for electrophilic substitutions at position 2
tert-Butyl (R)-3-bromo-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 6-isopropyl (bulkier substituent) 330.22 Not provided Increased steric bulk may reduce metabolic clearance
5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate Additional ethyl carboxylate at position 2 346.20 Not provided Higher polarity; potential for dual binding interactions in target proteins
(R)-4-amino-6-(5-bromo-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile Fluorophenyl and cyano groups 358.18 Not provided Enhanced target binding (e.g., kinase inhibition); reduced solubility

Key Differences and Implications

Bromine position: Bromine at position 3 (target compound) vs. position 2 () alters regioselectivity in Suzuki couplings or nucleophilic substitutions .

Synthetic Accessibility :

  • Bromination with N-Bromosuccinimide (NBS) in dichloromethane (DCM) is a common method for introducing bromine at position 3 .
  • The tert-butyl carbamate group is stable under acidic conditions, enabling selective deprotection in multi-step syntheses .

Biological Relevance: Fluorophenyl and cyano derivatives () show enhanced binding to kinase targets but may require formulation optimization due to poor aqueous solubility . The 6-isopropyl analog () demonstrates how bulkier substituents can modulate metabolic stability, a critical factor in drug design .

Physicochemical Properties :

  • Storage conditions for most analogs (2–8°C under inert atmosphere) highlight sensitivity to moisture and thermal degradation .
  • The ethyl carboxylate derivative () has higher polarity, which could improve solubility but reduce blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?

  • Methodological Answer : The compound can be synthesized via sequential Boc protection and bromination. For example:

  • Step 1 : Boc protection of the pyrazolo-pyrazine precursor using diisopropylethylamine (DIPEA) and Boc anhydride in dichloromethane (DCM), followed by purification via silica gel column chromatography (10–75% ethyl acetate/heptane gradient) .
  • Step 2 : Regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in DCM, achieving >90% yield after column chromatography (10–60% ethyl acetate/heptane) .
    • Critical Data :
StepReagents/ConditionsYieldPurity (Method)
Boc ProtectionDIPEA, Boc₂O, DCM, RT, 24h95%Column chromatography
BrominationNBS, DCM, RT, 24h>90%Column chromatography

Q. How can the stereochemical integrity of the (R)-configuration at the 6-methyl position be preserved during synthesis?

  • Methodological Answer : Use chiral precursors or asymmetric catalysis to ensure retention of the (R)-configuration. For example, starting with enantiomerically pure (R)-6-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine ensures no racemization during Boc protection or bromination steps under mild conditions (room temperature, non-acidic solvents) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm regioselective bromination (e.g., absence of diastereomers) and Boc group integrity .
  • UPLC-MS : For molecular ion confirmation (e.g., m/z = 266 [M+H]⁺ for intermediates) .
  • Chiral HPLC : To verify enantiopurity of the (R)-configuration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve bromination regioselectivity and yield?

  • Methodological Answer :

  • Statistical Design : Use Bayesian optimization or factorial design to screen variables (solvent polarity, temperature, NBS equivalents). For instance, DCM as a solvent minimizes side reactions compared to polar solvents .
  • Kinetic Monitoring : Track reaction progress via in-situ IR or LC-MS to identify optimal quenching times .
    • Data Contradictions : While NBS in DCM achieves high regioselectivity in , alternative brominating agents (e.g., Br₂ with Lewis acids) may require re-evaluation of stereochemical stability .

Q. What strategies mitigate diastereomer formation during Boc deprotection in downstream functionalization?

  • Methodological Answer :

  • Acid Selection : Use trifluoroacetic acid (TFA) in DCM for controlled deprotection, as harsh conditions (e.g., HCl gas) may protonate chiral centers .
  • Workup : Neutralize with saturated NaHCO₃ immediately post-deprotection to prevent epimerization .
    • Case Study : In , TFA-mediated deprotection of a related Boc-protected pyrazine preserved stereochemistry with 94% yield.

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • DFT Calculations : Model the bromine’s electronic environment to predict coupling rates. The 3-bromo group’s position adjacent to the pyrazine ring may enhance electrophilicity .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states in Pd-catalyzed reactions .

Q. What are the challenges in scaling up purification while maintaining enantiomeric excess?

  • Methodological Answer :

  • Crystallization : Use solvent mixtures (e.g., DCM/hexane) for recrystallization, as in , which achieved >99% purity via triple saturation.
  • Continuous Chromatography : Implement simulated moving bed (SMB) systems for large-scale enantiomer separation .

Data Contradiction Analysis

Q. Discrepancies in bromination yields reported in similar systems: How to resolve?

  • Analysis : reports >90% yield for bromination, while shows lower yields (27%) for a nitro-to-amine reduction. This discrepancy may arise from:

  • Substrate Sensitivity : Electron-withdrawing groups (e.g., nitro in ) reduce bromine activation.
  • Workup Differences : Column chromatography ( ) vs. filtration ( ) affects recovery rates.
    • Resolution : Pre-screen substrates via Hammett plots to predict bromination feasibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.